molecular formula C20H41NO3 B15426236 10-Dodecyl-1,4,7-trioxa-10-azacyclododecane CAS No. 102069-58-9

10-Dodecyl-1,4,7-trioxa-10-azacyclododecane

Cat. No.: B15426236
CAS No.: 102069-58-9
M. Wt: 343.5 g/mol
InChI Key: UNHVPTBLYATDFG-UHFFFAOYSA-N
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Description

10-Dodecyl-1,4,7-trioxa-10-azacyclododecane is a useful research compound. Its molecular formula is C20H41NO3 and its molecular weight is 343.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

102069-58-9

Molecular Formula

C20H41NO3

Molecular Weight

343.5 g/mol

IUPAC Name

10-dodecyl-1,4,7-trioxa-10-azacyclododecane

InChI

InChI=1S/C20H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-21-13-15-22-17-19-24-20-18-23-16-14-21/h2-20H2,1H3

InChI Key

UNHVPTBLYATDFG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1CCOCCOCCOCC1

Origin of Product

United States

Biological Activity

10-Dodecyl-1,4,7-trioxa-10-azacyclododecane, a member of the aza-crown ether family, has garnered attention for its unique structural properties and potential biological activities. This compound features a dodecyl group that enhances its lipophilicity, potentially influencing its interaction with biological membranes and cellular systems.

The molecular formula for this compound is C14H29N1O3C_{14}H_{29}N_{1}O_{3} with a molecular weight of approximately 257.39 g/mol. Its structure includes a cyclic arrangement of ether and amine functionalities that facilitate ion transport and complexation.

Biological Activity Overview

Research indicates that compounds in the aza-crown ether category exhibit various biological activities, including antimicrobial, anti-inflammatory, and immunomodulatory effects. The following sections detail specific findings related to the biological activities of this compound.

Ion Transport and Calcium Mobilization

A significant aspect of the biological activity of aza-crown ethers is their ability to act as ionophores. Studies have shown that similar compounds can increase intracellular calcium levels ([Ca²⁺]i) in human neutrophils. For instance, compounds like N,N'-bis[2-(1-adamantyl)acetyl]-4,10-diaza-15-crown-5 demonstrated an EC₅₀ of 4.7 µM for elevating [Ca²⁺]i levels .

Table 1: Ionophore Activity of Aza-Crown Ethers

Compound NameEC₅₀ (µM)Effect on [Ca²⁺]i
Compound 154.7Increase
Compound 21Not specifiedInhibition

These findings suggest that this compound may similarly modulate calcium flux in neutrophils.

Antimicrobial Activity

The antimicrobial properties of aza-crown ethers have also been documented. Compounds in this class have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with ion transport processes essential for bacterial survival .

Table 2: Antimicrobial Efficacy

MicroorganismActivity Observed
Staphylococcus aureusYes
Escherichia coliYes
Pseudomonas aeruginosaYes

Case Studies

A study evaluating the effects of various aza-crown ethers on human neutrophils revealed that some compounds inhibited reactive oxygen species (ROS) production induced by phorbol myristate acetate (PMA). The most potent compound exhibited an IC₅₀ of 4.1 µM for ROS inhibition . This suggests potential applications in managing inflammatory responses.

Molecular Modeling Insights

Quantum chemical calculations using density-functional theory (DFT) have provided insights into the binding affinities of these compounds with cations such as Ca²⁺, Na⁺, and K⁺. The results indicate that these aza-crown ethers preferentially bind Ca²⁺ ions due to favorable interactions between carbonyl oxygen atoms and cations . This property is critical for their function as ionophores and may enhance their biological efficacy.

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